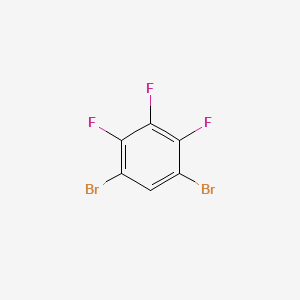

1,5-Dibromo-2,3,4-trifluorobenzene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1,5-dibromo-2,3,4-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2F3/c7-2-1-3(8)5(10)6(11)4(2)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKUGTVPMSPTJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201298054 | |

| Record name | 1,5-Dibromo-2,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17299-95-5 | |

| Record name | 1,5-Dibromo-2,3,4-trifluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17299-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dibromo-2,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Dibromo-2,3,4-trifluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Versatility of 1,5-Dibromo-2,3,4-trifluorobenzene: A Technical Primer for Advanced Organic Synthesis

Introduction: Unveiling a Strategic Building Block

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks is a widely recognized tactic to modulate a compound's physicochemical and biological properties.[1][2] 1,5-Dibromo-2,3,4-trifluorobenzene (CAS: 17299-95-5) has emerged as a pivotal intermediate, offering a unique combination of a trifluorinated core and two reactive bromine substituents.[1] This guide provides an in-depth exploration of the utility of this versatile building block, focusing on its application in the synthesis of high-value organic materials and complex pharmaceutical intermediates. The strategic placement of the bromine atoms allows for a multitude of coupling reactions, making it an indispensable tool for medicinal chemists and materials scientists.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 17299-95-5[4] |

| Molecular Formula | C₆HBr₂F₃[4] |

| Molecular Weight | 289.88 g/mol [3] |

| Boiling Point | 200.9 ± 35.0 °C at 760 mmHg[3] |

| Density | 2.156 ± 0.06 g/cm³[5] |

| Appearance | Colorless to light yellow crystalline powder |

| Purity | Typically ≥97%[1][5] |

Core Applications in Cross-Coupling Reactions

The two bromine atoms on the this compound ring are amenable to a variety of palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility, enabling the construction of complex molecular architectures.[1][2]

Sonogashira Coupling: Gateway to Arylalkynes and Conjugated Systems

The Sonogashira reaction, a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl halides, is a primary application of this compound.[6][7] This reaction is instrumental in the synthesis of poly(aryleneethynylene)s (PAEs), a class of polymers with interesting electronic and optical properties.[8][9]

Workflow for Sonogashira Coupling

Caption: Generalized workflow for a Sonogashira coupling reaction.

A typical procedure involves the reaction of the dibromide with a terminal alkyne in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, a copper(I) co-catalyst (e.g., CuI), and a base like diisopropylamine in a solvent such as THF.[10] The reaction can often be carried out under mild conditions, including at room temperature.[6][10]

Exemplary Protocol: Synthesis of a Disubstituted Arylalkyne via Sonogashira Coupling [10]

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous THF at room temperature under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.025 eq).

-

Addition of Reagents: Sequentially add diisopropylamine (7.0 eq) and the terminal alkyne (2.2 eq).

-

Reaction: Stir the mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.

-

Extraction: Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired disubstituted arylalkyne.

The reactivity of the carbon-bromine bond is generally higher than that of a carbon-chlorine bond, and for di- or polyhalogenated substrates, selective coupling can often be achieved.[7][10]

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is another cornerstone reaction utilizing this compound to form carbon-carbon bonds, specifically for the synthesis of biaryl compounds.[11] These motifs are prevalent in pharmaceuticals and liquid crystals. The reaction pairs the dibromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[12]

Logical Flow of a Suzuki-Miyaura Coupling Reaction

Caption: Key components and stages of a Suzuki-Miyaura cross-coupling.

General Protocol for Suzuki-Miyaura Cross-Coupling [13]

-

Reaction Setup: In a pressure tube, combine this compound (1.0 eq), the arylboronic acid (2.2 eq), and tetrakis(triphenylphosphine)palladium(0) (2-3 mol%).

-

Solvent and Base Addition: Add dioxane (or a toluene/dioxane mixture) and an aqueous solution of potassium carbonate (2 M).

-

Reaction: Seal the tube and heat the mixture (e.g., at 80 °C) under an argon atmosphere for 3-5 hours.

-

Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent such as dichloromethane.

-

Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Application in Materials Science: Crafting Novel Liquid Crystals and Polymers

The rigid, fluorinated aromatic core of this compound makes it an excellent building block for advanced materials.[3][14]

Synthesis of Bent-Core (Banana-Shaped) Liquid Crystals

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals.[15] Bent-core or "banana-shaped" liquid crystals are of particular interest due to their unique properties, including the potential for ferroelectricity in achiral molecules.[16] The 1,3-disubstituted pattern of the dibromide serves as a central bending unit in the synthesis of these complex molecules.[17]

The synthesis of such liquid crystals often involves a multi-step sequence, typically starting with a double Sonogashira or Suzuki coupling to introduce mesogenic side arms onto the central trifluorophenyl unit.[16] The fluorination of the central core can influence the mesomorphic properties of the final material.[16]

Precursor for Fluorinated Polymers

The incorporation of this compound into polymer backbones can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics.[14] Through polycondensation reactions, such as Suzuki or Sonogashira polymerizations, it can be used to create a variety of fluorinated polymers, including poly(aryleneethynylene)s[8][9] and poly(aryl ether nitrile)s.[18] These materials find applications in organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[14]

Role in Pharmaceutical and Agrochemical Synthesis

The trifluorinated phenyl motif is a common feature in many modern pharmaceuticals and agrochemicals.[1][2] Fluorine substitution can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[1] this compound serves as a key intermediate for introducing this valuable moiety into complex, biologically active molecules.[1][19] The bromine atoms provide handles for further functionalization through cross-coupling reactions, such as Buchwald-Hartwig amination to form carbon-nitrogen bonds, which are ubiquitous in drug molecules.[1]

Metal-Halogen Exchange: An Alternative Activation Pathway

Beyond palladium-catalyzed couplings, the bromine atoms of this compound can undergo metal-halogen exchange. This reaction, typically employing organolithium reagents like n-butyllithium, generates a highly reactive organolithium or Grignard intermediate.[20][21][22] This intermediate can then be quenched with a wide range of electrophiles to introduce various functional groups.

This method provides a complementary approach to cross-coupling reactions, particularly for the introduction of functionalities that are not readily accessible via coupling partners. The reaction is typically performed at low temperatures to manage the reactivity of the organometallic species.[20]

Diagram of Metal-Halogen Exchange and Subsequent Quenching

Caption: Pathway of metal-halogen exchange and electrophilic trapping.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifluorinated aromatic core, combined with two strategically positioned and reactive bromine atoms, provides chemists with a powerful tool for the construction of complex molecules. Its primary utility lies in its participation in a wide array of cross-coupling reactions, most notably the Sonogashira and Suzuki-Miyaura couplings, which are foundational for the synthesis of advanced materials like liquid crystals and conjugated polymers. Furthermore, its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals underscores its importance in medicinal chemistry. The ability to undergo metal-halogen exchange further expands its synthetic potential. For researchers and developers in these fields, a thorough understanding of the reactivity and applications of this compound is essential for innovation and the efficient creation of novel functional molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 17299-95-5 | Benchchem [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound, CasNo.17299-95-5 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 5. China this compound CAS NO: 17299-95-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. scispace.com [scispace.com]

- 14. nbinno.com [nbinno.com]

- 15. colorado.edu [colorado.edu]

- 16. Novel liquid crystals with a bent molecular shape containing a 1,5-disubstituted 2,3,4-trifluorophenyl unit. Banana-shaped liquid crystals—synthesis and properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. ajchem-a.com [ajchem-a.com]

- 18. researchgate.net [researchgate.net]

- 19. nbinno.com [nbinno.com]

- 20. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 22. electronicsandbooks.com [electronicsandbooks.com]

A Comprehensive Technical Guide to 1,5-Dibromo-2,3,4-trifluorobenzene (CAS 17299-95-5): Properties, Reactivity, and Applications

Introduction

1,5-Dibromo-2,3,4-trifluorobenzene is a highly functionalized aromatic compound that has garnered significant interest as a versatile building block in modern organic synthesis. Its unique molecular architecture, featuring two reactive bromine atoms and an electron-deficient trifluorinated phenyl ring, provides a powerful platform for the construction of complex molecules. This guide offers an in-depth exploration of its physicochemical properties, spectroscopic signature, chemical reactivity, and key applications, with a focus on its utility for researchers in pharmaceutical development and materials science. The strategic placement of both bromine and fluorine atoms allows for orthogonal reactivity and fine-tuning of molecular properties, making it an indispensable intermediate in the synthesis of advanced materials and active pharmaceutical ingredients (APIs).[1][2][3]

Core Physicochemical Properties

This compound is typically a colorless to light yellow liquid at ambient temperature.[4][5] Its high density and boiling point are characteristic of polyhalogenated aromatic compounds. The key physical and chemical properties are summarized in the table below. It is crucial to note that several of these values are predicted based on computational models, a common practice for specialized chemical intermediates where extensive experimental data may not be publicly available.

| Property | Value | Source(s) |

| CAS Number | 17299-95-5 | [3][4][6] |

| Molecular Formula | C₆HBr₂F₃ | [3][7][8] |

| Molecular Weight | 289.88 g/mol | [3][7] |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Boiling Point | 200.9 ± 35.0 °C (Predicted) | [3][4][7] |

| Density | 2.156 ± 0.06 g/cm³ (Predicted) | [4][5][7] |

| Storage | Store in a dry, sealed container at room temperature. | [3][4] |

Molecular Structure and Spectroscopic Characterization

-

¹H NMR: The spectrum would feature a single proton resonance. This signal is expected to be a complex multiplet due to through-bond couplings to the adjacent fluorine atom at C2 (³J HF) and the more distant fluorine at C4 (⁵J HF).

-

¹⁹F NMR: Three distinct signals would be observed, one for each chemically non-equivalent fluorine atom. Each signal would exhibit coupling to the other two fluorine nuclei and to the single aromatic proton, providing a rich and informative spectral fingerprint.

-

¹³C NMR: The spectrum would show six unique signals for the aromatic carbons. The chemical shifts and coupling constants (¹J CF, ²J CF, etc.) would be characteristic of the fluorine and bromine substitution pattern, offering definitive structural confirmation.

-

Mass Spectrometry: The mass spectrum is particularly distinctive due to the presence of two bromine atoms. The molecular ion peak would appear as a characteristic triplet pattern (approximately 1:2:1 ratio) resulting from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the dual nature of its functionalization. The carbon-bromine bonds serve as versatile handles for bond formation, while the trifluorinated ring acts as a robust scaffold that imparts desirable electronic and physicochemical properties to the final product.[5]

The Role of Bromine Substituents in Cross-Coupling Reactions

The two bromine atoms are strategically positioned to participate in a wide array of metal-catalyzed cross-coupling reactions.[2] These reactions are fundamental to modern synthetic chemistry, enabling the precise construction of carbon-carbon and carbon-heteroatom bonds.[2] The C-Br bonds can be functionalized sequentially or simultaneously, depending on the reaction conditions, providing access to a diverse range of derivatives. Key transformations include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, ideal for constructing biaryl systems.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a cornerstone of pharmaceutical synthesis.

-

Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne structures, often used in materials science.[3]

-

Stille Coupling: Reaction with organostannanes for C-C bond formation.[2]

Caption: Key cross-coupling reactions involving this compound.

The Influence of the Trifluorophenyl Core

The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery and materials science.[2][5] The three fluorine atoms in this compound exert a strong electron-withdrawing effect, which influences the reactivity of the C-Br bonds and imparts unique characteristics to its derivatives:

-

Enhanced Metabolic Stability: In drug candidates, fluorine atoms can block sites of oxidative metabolism, increasing the compound's half-life.[2]

-

Modulated Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[2]

-

Tuning of Electronic Properties: The electron-deficient nature of the ring is highly desirable in materials science for creating organic semiconductors with specific charge-transport properties for use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1]

Key Applications

Pharmaceutical Synthesis

This compound serves as a crucial intermediate for APIs.[2] Medicinal chemists utilize it to introduce a trifluorophenyl moiety into a target molecule, a strategy often employed to enhance pharmacological properties such as binding affinity and metabolic stability.[2] The ability to perform selective cross-coupling reactions at the bromine positions allows for the efficient assembly of complex drug candidates.[2]

Materials Science

In materials science, this compound is a precursor for advanced materials.[1] It is used to synthesize specialty polymers with enhanced thermal resistance and specific dielectric properties.[1] Furthermore, its derivatives are explored in the field of organic electronics as components of semiconductors and light-emitting materials, where the fluorine atoms help to tune the frontier molecular orbital energy levels for efficient device performance.[1] It is also employed in the synthesis of liquid crystals.[3]

Experimental Protocols (Exemplary)

To illustrate its practical use, here is a representative, self-validating protocol for a standard Suzuki-Miyaura cross-coupling reaction.

Protocol: Exemplary Mono-Suzuki-Miyaura Cross-Coupling Reaction

Objective: To demonstrate the selective mono-arylation of this compound. The choice of a mild base and a 1:1 stoichiometry favors single substitution.

Reagents & Equipment:

-

This compound (1.0 eq)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 eq)

-

Base (e.g., K₂CO₃) (2.5 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1 mixture)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the palladium catalyst.

-

Solvent & Base Addition: Add the solvent mixture, followed by the aqueous solution of K₂CO₃. The use of a biphasic solvent system with a phase-transfer-capable catalyst ensures efficient mixing and reaction.

-

Degassing: Subject the reaction mixture to three cycles of vacuum/inert gas backfill. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

Safety and Handling

This compound is a halogenated organic compound and should be handled with appropriate care in a well-ventilated fume hood.

GHS Hazard Information:

| Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Handling and First Aid:

-

Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen.[9][10]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[9][10]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[9][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]

-

Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound CAS#: 17299-95-5 [chemicalbook.com]

- 5. This compound | 17299-95-5 | Benchchem [benchchem.com]

- 6. This compound | 17299-95-5 [chemicalbook.com]

- 7. China this compound CAS NO: 17299-95-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 8. CAS 17299-95-5: this compound [cymitquimica.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to Polyhalogenated Aromatic Compounds in Material Science: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of polyhalogenated aromatic compounds (PHAs) in the field of material science. It is designed for researchers, scientists, and professionals in drug development and materials engineering. The guide delves into the fundamental principles of PHAs, including their classification, the unique properties of the carbon-halogen bond, and the pivotal role of halogen bonding in supramolecular chemistry. We explore detailed synthetic and functionalization methodologies, along with a thorough examination of characterization techniques. The core of this guide focuses on the diverse applications of PHAs in organic electronics, high-performance polymers, and functional materials, elucidating the underlying mechanisms that govern their performance. Finally, we address the critical environmental and toxicological aspects of these compounds, offering insights into their persistence, degradation, and the ongoing efforts to design safer alternatives.

Part 1: Fundamentals of Polyhalogenated Aromatic Compounds

Introduction to Polyhalogenated Aromatic Compounds

Polyhalogenated aromatic compounds (PHAs) are a class of organic molecules characterized by one or more aromatic rings to which multiple halogen atoms (fluorine, chlorine, bromine, or iodine) are attached. Historically, some PHAs, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), were widely used in industrial applications due to their high thermal stability, chemical inertness, and electrical insulating properties.[1][2] PCBs were used in transformers, capacitors, and as plasticizers, while PBDEs served as effective flame retardants in plastics, textiles, and electronics.[1][2][3] However, their persistence in the environment and adverse health effects led to widespread bans and restrictions.[4][5][6]

In modern material science, the focus has shifted from these legacy compounds to the design of novel PHAs with precisely controlled structures and functionalities. The strategic incorporation of halogens into aromatic systems allows for the fine-tuning of their electronic, optical, and physical properties, making them highly valuable for a new generation of advanced materials.

The Carbon-Halogen Bond: A Unique Tool in Material Design

The properties of PHAs are fundamentally dictated by the nature of the carbon-halogen (C-X) bond. The high electronegativity of halogens creates a polar C-X bond, rendering the carbon atom electrophilic.[7] The strength of this bond decreases down the group from fluorine to iodine (C-F > C-Cl > C-Br > C-I). The C-F bond is the strongest single bond to carbon in organic chemistry, imparting exceptional thermal and chemical stability to fluorinated compounds.[7][8]

The type and number of halogen substituents significantly influence the molecule's frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Halogenation is a known strategy to lower both HOMO and LUMO energy levels in molecular semiconductors.[9] This effect is more pronounced with increasing electronegativity of the halogen. This ability to tune energy levels is critical for designing materials for organic electronics, as it allows for the optimization of charge injection and transport properties.[9][10]

Halogen Bonding: A Key Supramolecular Interaction

Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.[11][12] This interaction is highly directional and its strength is tunable, increasing with the polarizability of the halogen (I > Br > Cl).[11][12] Halogen bonding has emerged as a powerful tool in crystal engineering and supramolecular chemistry, enabling the rational design of complex architectures.[4][12][13] It plays a crucial role in the self-assembly of molecules, leading to the formation of liquid crystals, gels, and other functional materials.[4][14]

Part 2: Synthesis and Functionalization of PHAs

Synthetic Methodologies

The synthesis of PHAs for material science applications requires precise control over the degree and position of halogenation.

Direct Halogenation: This method involves the direct reaction of an aromatic compound with a halogenating agent, often in the presence of a Lewis acid catalyst. While useful, it can sometimes lead to mixtures of products.

Protocol Example: Perbromination of an Aromatic Core

Objective: To introduce multiple bromine atoms onto an aromatic substrate.

Materials:

-

Aromatic substrate (e.g., coronene)

-

Bromine (Br₂)

-

Anhydrous solvent (e.g., dichloromethane)

-

Lewis acid catalyst (e.g., FeCl₃)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the aromatic substrate in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the Lewis acid catalyst to the solution.

-

Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture for a specified time (e.g., 24-48 hours) until the reaction is complete (monitored by techniques like TLC or GC-MS).

-

Quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess bromine.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr): This is a key method for synthesizing perfluoroaromatic compounds. The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack.

Protocol Example: Synthesis of a Perfluorinated Poly(arylene ether) [15]

Objective: To synthesize a high-performance fluoropolymer via nucleophilic aromatic substitution.

Materials:

-

Decafluorobiphenyl (DFBP)

-

Bisphenol A (BPA)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylacetamide (DMAc)

-

Toluene

Procedure:

-

In a flask equipped with a Dean-Stark trap, combine DFBP, BPA, K₂CO₃, DMAc, and toluene.

-

Heat the mixture to reflux to azeotropically remove water.

-

After water removal, distill off the toluene and continue the reaction at an elevated temperature (e.g., 160 °C) for several hours.

-

Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol.

-

Filter the polymer, wash it thoroughly with water and methanol, and dry it under vacuum.

Functionalization Strategies

Post-polymerization functionalization allows for the introduction of halogens onto existing polymer backbones, which can be a versatile method for modifying the properties of commodity polymers.[16] For instance, photocatalytic methods can be used to generate electrophilic fluoroalkyl radicals that can functionalize a variety of aromatic polymers under mild conditions.[16]

Part 3: Characterization of PHA-Based Materials

A suite of analytical techniques is employed to characterize the structure, thermal properties, and electronic behavior of PHA-based materials.

Structural Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and especially ¹⁹F NMR are indispensable for elucidating the chemical structure of PHAs. ¹⁹F NMR is particularly sensitive to the local chemical environment of fluorine atoms.[17]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify characteristic vibrational modes of functional groups and the C-X bond.

-

X-ray Diffraction (XRD): Single-crystal XRD provides detailed information about the three-dimensional arrangement of molecules in a crystal lattice, including the geometry of halogen bonds.[14] Powder XRD is used to determine the phase and crystallinity of polycrystalline materials.

Thermal Properties

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[18]

-

Differential Scanning Calorimetry (DSC): DSC is used to identify thermal transitions such as melting point, glass transition temperature, and phase transitions in liquid crystals.[14]

Electronic and Optoelectronic Properties

-

Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.

-

UV-Vis and Photoluminescence Spectroscopy: These techniques are used to study the absorption and emission of light by PHA-based materials, which is crucial for applications in OLEDs and sensors.

Part 4: Applications of PHAs in Material Science

The unique properties of PHAs make them suitable for a wide range of applications in material science.

Organic Electronics

Organic Field-Effect Transistors (OFETs): Halogenation is a powerful strategy to create n-type (electron-transporting) organic semiconductors. The electron-withdrawing nature of halogens lowers the LUMO energy level, facilitating electron injection.[7][9] Perfluorination of aromatic cores has been shown to be particularly effective in achieving high electron mobility.

Organic Light-Emitting Diodes (OLEDs): Halogenated aromatic compounds are used as host materials, electron transport materials, and emitters in OLEDs. The introduction of heavy atoms like bromine and iodine can enhance intersystem crossing, which is beneficial for phosphorescent OLEDs and materials exhibiting thermally activated delayed fluorescence (TADF).

High-Performance Polymers

Flame Retardants: While legacy PBDEs are being phased out, the development of new halogenated flame retardants continues. The mechanism of flame retardancy involves the release of halogen radicals upon heating, which interrupt the radical chain reactions of combustion in the gas phase.[3][19]

Fluoropolymers: Polymers containing perfluorinated aromatic units exhibit exceptional thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in aerospace, electronics, and demanding industrial environments.[15][18]

Functional Materials Driven by Halogen Bonding

Liquid Crystals: Halogen bonding can be used to induce liquid crystalline phases in molecules that are not mesomorphic on their own.[14][20] The directionality and tunable strength of the halogen bond allow for the precise control of molecular self-assembly and the resulting liquid crystalline properties.[14]

Ionic Conductors: Halogen-bonded ionic liquid crystals combine the properties of ionic liquids and liquid crystals, creating materials with anisotropic ion conductivity.[1] These materials are promising for applications in batteries and fuel cells.[1]

Part 5: Environmental and Toxicological Considerations

Persistence and Bioaccumulation

Many early PHAs, such as PCBs and PBDEs, are persistent organic pollutants (POPs) that resist degradation and accumulate in the environment and in living organisms.[21][22] Their lipophilicity causes them to be stored in fatty tissues, leading to biomagnification up the food chain.[21]

Degradation Pathways

The environmental degradation of PHAs can occur through microbial action or photochemical processes.[21][23] For example, some microorganisms can dehalogenate these compounds under anaerobic conditions.[23] However, these processes are often slow, contributing to the persistence of these pollutants.

Mechanisms of Toxicity

The toxicity of many PHAs is mediated by their interaction with the aryl hydrocarbon receptor (AhR).[5][24] This can lead to a range of adverse health effects, including carcinogenicity, reproductive and developmental problems, and disruption of the endocrine system.[5][25][26] PBDEs, for instance, are known to interfere with thyroid hormone homeostasis, which is critical for brain development.[3][6]

Designing Safer PHAs

A key challenge in modern material science is the design of PHAs that are both functional and environmentally benign. This involves strategies such as incorporating biodegradable linkages into the molecular structure or designing molecules that are more susceptible to metabolic degradation.

Part 6: Conclusion and Future Outlook

Polyhalogenated aromatic compounds have transitioned from being notorious environmental pollutants to indispensable building blocks in modern material science. The ability to precisely control the properties of materials through halogenation has opened up new avenues for the development of advanced organic electronics, high-performance polymers, and functional supramolecular systems. The future of this field lies in the continued exploration of novel PHA structures and the rational design of materials that combine high performance with environmental sustainability. A deeper understanding of structure-property relationships, aided by computational modeling, will be crucial in accelerating the discovery of the next generation of PHA-based materials.

References

- 1. Halogen-bonded ionic liquid crystals: supramolecular organization and ionic transport - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances [ouci.dntb.gov.ua]

- 3. A mechanistic view of polybrominated diphenyl ether (PBDE) developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. collaborate.princeton.edu [collaborate.princeton.edu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Halogen bonding in polymer science: from crystal engineering to functional supramolecular polymers and materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Upcycling aromatic polymers through C–H fluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. ovid.com [ovid.com]

- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. Halogen - Wikipedia [en.wikipedia.org]

- 23. Microbial degradation of aromatic polycyclic nd halogenatd aromatic comp..pdf [slideshare.net]

- 24. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety, Storage, and Handling of 1,5-Dibromo-2,3,4-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,5-Dibromo-2,3,4-trifluorobenzene in Modern Synthesis

This compound is a key intermediate in organic synthesis, particularly valued in the pharmaceutical and material science sectors.[1][2] Its unique structure, featuring both bromine and fluorine substituents, makes it a versatile building block for creating complex molecules.[3] The bromine atoms provide reactive sites for cross-coupling reactions, while the fluorine atoms can enhance the metabolic stability and lipophilicity of the final compounds, which are desirable properties in drug candidates.[1] Given its utility and specific reactivity, a thorough understanding of its safe handling, storage, and disposal is paramount for any researcher or scientist working with this compound.

Hazard Identification and Assessment

Key Safety Data Summary:

| Property | Value | Source |

| Chemical Formula | C₆HBr₂F₃ | [3] |

| Molecular Weight | 289.88 g/mol | [3] |

| Boiling Point | 200.9±35.0°C at 760 mmHg | [3] |

| Density | 2.156±0.06 g/cm³ | [5] |

| Appearance | Solid, semi-solid, or liquid |

Personal Protective Equipment (PPE): A Mandate for Safety

A comprehensive personal protective equipment (PPE) strategy is the primary defense against potential exposure to this compound.[4] The following PPE is mandatory when handling this chemical:

-

Eye and Face Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are essential.[4] A face shield is recommended when there is a potential for splashing.[4]

-

Skin and Body Protection: A flame-resistant lab coat should be worn over personal clothing and be fully buttoned.[4][6] Chemical-resistant gloves, such as nitrile or neoprene, are required.[4] It is advisable to double-glove to minimize contamination risk during glove removal.[6]

-

Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4][6] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

-

Footwear: Closed-toe shoes made of a material that resists chemical penetration are mandatory.[4]

Safe Handling Protocols: A Step-by-Step Approach

Adherence to a strict handling protocol is crucial to minimize exposure and prevent accidents.

4.1. Preparation:

-

Ensure that an emergency shower and eyewash station are accessible and have been recently tested.[6][7]

-

Verify that the chemical fume hood is functioning correctly.[4]

-

Have all necessary PPE readily available and in good condition.[4]

4.2. Weighing and Transfer:

-

Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[4]

-

Use appropriate, non-sparking tools to handle the material.[4][8]

-

Keep containers of the chemical closed when not in use.[4]

4.3. Post-Handling:

-

Decontaminate all surfaces and equipment after handling.[6]

-

Carefully remove PPE, starting with the outer gloves, and wash hands thoroughly with soap and water.[6][7]

Diagram: Workflow for Safe Handling of this compound

Caption: A logical workflow for the safe handling of this compound.

Storage Requirements: Ensuring Stability and Preventing Reactions

Proper storage of this compound is critical to maintain its integrity and prevent hazardous situations.

-

Location: Store in a cool, dry, and well-ventilated area.[4][9]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[10]

-

Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[8][10]

Diagram: Decision Tree for Proper Storage

Caption: A decision-making guide for the appropriate storage of the chemical.

Emergency Procedures: Preparedness for Accidental Exposure and Spills

In the event of an emergency, a swift and informed response is crucial.

6.1. Accidental Exposure:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][9] Seek medical attention if irritation develops or persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Seek immediate medical attention.[4]

-

Inhalation: Move the exposed individual to fresh air.[9] If not breathing, give artificial respiration.[9] If breathing is difficult, give oxygen.[9] Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[9]

6.2. Spills and Leaks:

-

Evacuate unnecessary personnel from the area.[9]

-

Ensure adequate ventilation.[9]

-

Remove all sources of ignition.[9]

-

Wear appropriate PPE, including respiratory protection.[9]

-

For small spills, absorb with an inert material (e.g., sand, silica gel) and place in a suitable, closed container for disposal.[10]

-

Prevent the spill from entering drains or waterways.[9]

Diagram: Emergency Response Flowchart

Caption: A flowchart outlining the immediate steps to take in an emergency.

Waste Disposal

All waste materials containing this compound, including contaminated PPE, should be treated as hazardous waste.[4] Collect all waste in designated, labeled, and sealed containers.[4] Dispose of all hazardous waste through a licensed and approved waste disposal company, following all local, state, and federal regulations.[4]

Conclusion

This compound is a valuable reagent in chemical synthesis. However, its potential hazards necessitate a diligent and informed approach to its handling, storage, and disposal. By adhering to the protocols outlined in this guide, researchers and scientists can mitigate risks and ensure a safe laboratory environment.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. China this compound CAS NO: 17299-95-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 6. benchchem.com [benchchem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. aarti-industries.com [aarti-industries.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Suzuki-Miyaura coupling protocol using 1,5-Dibromo-2,3,4-trifluorobenzene.

An Application Guide to the Suzuki-Miyaura Coupling of 1,5-Dibromo-2,3,4-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesizing High-Value Fluorinated Biaryls

The strategic incorporation of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorination can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a critical tool in the development of novel pharmaceuticals and advanced materials.[1][2][3] this compound has emerged as a pivotal building block in this field.[1][4] Its trifluorinated core provides a pre-installed fluorinated moiety, while the two reactive bromine atoms serve as versatile handles for carbon-carbon bond formation.[1][2]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for constructing C(sp²)–C(sp²) bonds.[5][6][7] This Nobel Prize-winning transformation is prized for its mild reaction conditions, exceptional functional group tolerance, and the use of readily available and generally non-toxic organoboron reagents.[6][8][9] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling protocol as applied to this compound, offering mechanistic insights and detailed, field-proven protocols for achieving both selective mono- and exhaustive di-arylation.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] The catalytic cycle is universally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][10][11]

Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Causality of Key Components

-

Palladium Catalyst (The Engine): The reaction is driven by a Pd(0) species. While Pd(0) catalysts like Pd(PPh₃)₄ can be used directly, it is more common to use stable, air-tolerant Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf).[5][6] These are reduced in situ to the active Pd(0) state, often by a phosphine ligand or another reducing agent in the mixture.[5]

-

Ligand (The Steering Wheel): Ligands are not mere spectators; they are critical for the reaction's success.[12][13] They stabilize the palladium center, prevent its decomposition into inactive palladium black, and modulate its electronic and steric properties.[5][6] Electron-rich and bulky phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are known to accelerate the key steps of oxidative addition and reductive elimination, making them highly effective for coupling challenging substrates like aryl chlorides and sterically hindered partners.[6][8][14]

-

Base (The Ignition Key): The base is essential and non-negotiable.[15] Organoboron compounds are not nucleophilic enough to undergo transmetalation on their own. The base activates the boronic acid, converting it into a more nucleophilic boronate "ate" complex (e.g., [Ar'B(OH)₃]⁻).[16][17] This species then readily transfers its organic group to the palladium center.[10][18] The choice of base (e.g., K₃PO₄, K₂CO₃, CsF) can significantly impact reaction rates and yields.[17]

-

Solvent System (The Reaction Environment): Aprotic solvents like toluene, 1,4-dioxane, or THF are commonly employed.[5] Because most inorganic bases have poor solubility in these organic solvents, a biphasic system with water is often used to facilitate the dissolution of the base and promote the formation of the active boronate species.[5][19]

Application Focus: Selective Coupling of this compound

The structure of this compound presents a unique synthetic challenge and opportunity. As a polyhalogenated arene with two identical bromine atoms, reaction conditions can be tuned to achieve either selective mono-arylation or exhaustive di-arylation.[20][21] This control is paramount for building molecular complexity in a deliberate, stepwise manner.

-

Reactivity Hierarchy: The C–Br bonds are significantly more reactive towards palladium oxidative addition than the highly stable C–F bonds.[21] This inherent difference in reactivity allows for selective cross-coupling at the bromine positions without disturbing the trifluorinated core.

-

Controlling Selectivity: The primary method for controlling the extent of arylation is through stoichiometry.

-

Mono-arylation is favored by using a slight excess (approx. 1.0-1.2 equivalents) of the boronic acid relative to the dibromo-substrate.

-

Di-arylation requires a larger excess of the boronic acid (at least 2.2-2.5 equivalents) to drive the reaction to completion at both sites.

-

Detailed Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of temperature, reaction time, or catalyst system may be necessary for specific boronic acid partners.

Data Presentation: Summary of Reaction Conditions

| Parameter | Protocol A: Mono-Arylation | Protocol B: Di-Arylation | Rationale |

| Aryl Halide | This compound (1.0 equiv) | This compound (1.0 equiv) | The electrophilic partner. |

| Boronic Acid | Arylboronic Acid (1.1 equiv) | Arylboronic Acid (2.4 equiv) | Stoichiometry is key for selectivity. |

| Pd Precatalyst | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (3 mol%) | Common, cost-effective Pd(II) source. Higher loading for the second, slower coupling. |

| Ligand | SPhos (4 mol%) | SPhos (6 mol%) | A bulky, electron-rich ligand to promote efficient coupling. |

| Base | K₃PO₄ (2.0 equiv) | K₃PO₄ (4.0 equiv) | A strong, effective base for boronic acid activation. |

| Solvent System | Toluene / H₂O (10:1) | Toluene / H₂O (10:1) | Biphasic system to dissolve base and reactants. |

| Temperature | 100 °C | 110 °C | Higher temperature may be needed to drive the second coupling. |

| Time | 4-12 h | 12-24 h | The second coupling is sterically more hindered and slower. |

Protocol A: Selective Mono-Arylation

Materials:

-

This compound (1.0 mmol, 290 mg)

-

Arylboronic acid (1.1 mmol)

-

Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 4.5 mg)

-

SPhos (0.04 mmol, 16.4 mg)

-

Potassium phosphate (K₃PO₄; 2.0 mmol, 424 mg)

-

Toluene (5 mL)

-

Water (0.5 mL)

-

Oven-dried Schlenk tube or round-bottom flask with a reflux condenser

-

Magnetic stir bar and stir plate/heating mantle

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[6]

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon). Repeat this evacuation/backfill cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Using syringes, add degassed toluene (5 mL) followed by degassed water (0.5 mL). The mixture will be a slurry.

-

Reaction Execution: Place the flask in a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting dibromo-substrate is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction to room temperature.

-

Add water (10 mL) and ethyl acetate (15 mL).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate (2 x 15 mL).[6]

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.[22]

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the mono-arylated product.

Protocol B: Exhaustive Di-Arylation

Materials:

-

This compound (1.0 mmol, 290 mg)

-

Arylboronic acid (2.4 mmol)

-

Palladium(II) acetate (Pd(OAc)₂; 0.03 mmol, 6.7 mg)

-

SPhos (0.06 mmol, 24.6 mg)

-

Potassium phosphate (K₃PO₄; 4.0 mmol, 848 mg)

-

Toluene (5 mL)

-

Water (0.5 mL)

-

(Same equipment as Protocol A)

Procedure:

-

Reaction Setup & Inert Atmosphere: Follow steps 1 and 2 from Protocol A, using the quantities listed for Protocol B.

-

Solvent Addition: Follow step 3 from Protocol A.

-

Reaction Execution: Place the flask in a preheated oil bath set to 110 °C and stir vigorously. A higher temperature may be required to overcome the increased steric hindrance of the second coupling.

-

Monitoring: Monitor the reaction until the mono-arylated intermediate is fully consumed (typically 12-24 hours).

-

Work-up and Purification: Follow steps 6 and 7 from Protocol A to isolate the desired di-arylated product.

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.

Field-Proven Insights & Troubleshooting

-

Reagent Quality is Crucial: The success of a Suzuki-Miyaura coupling is highly sensitive to the purity of the reagents. Impurities in the boronic acid can poison the catalyst or lead to unwanted side reactions.[23] Always use high-purity reagents from a reputable supplier.

-

Oxygen is the Enemy: The Pd(0) catalyst is sensitive to oxidation. Incomplete removal of oxygen is a common cause of low yields or failed reactions. Ensure the system is thoroughly degassed and maintained under a positive pressure of inert gas.

-

Common Side Reactions:

-

Protodeborylation: The replacement of the boronic acid group with a hydrogen atom. This can be minimized by ensuring an oxygen-free environment and using the appropriate base.[5]

-

Homocoupling: The coupling of two boronic acid molecules. This is often promoted by the presence of oxygen or excess Pd(II) species and can be suppressed by proper degassing and using an appropriate Pd(0)/ligand system.[5]

-

-

Stubborn Reactions: If a reaction is sluggish, particularly the second coupling in a di-arylation, consider a slight increase in temperature, a higher catalyst/ligand loading, or switching to a more potent catalyst system (e.g., a pre-formed PEPPSI-type catalyst).

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and versatile platform for the functionalization of this compound. By carefully controlling the reaction stoichiometry and conditions, researchers can achieve highly selective mono-arylation or exhaustive di-arylation, enabling the efficient synthesis of complex fluorinated biaryl compounds. The protocols and insights provided in this guide offer a validated framework for drug development professionals and synthetic chemists to leverage this essential transformation in their research endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 17299-95-5 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound [myskinrecipes.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. benchchem.com [benchchem.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. organic-synthesis.com [organic-synthesis.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 23. nbinno.com [nbinno.com]

Grignard reagent formation from 1,5-Dibromo-2,3,4-trifluorobenzene.

Application Note & Protocol

Selective Formation of (5-Bromo-2,3,4-trifluorophenyl)magnesium Bromide: A Guide to Grignard Reagent Synthesis from 1,5-Dibromo-2,3,4-trifluorobenzene

Abstract This document provides a comprehensive guide for the synthesis of the Grignard reagent (5-Bromo-2,3,4-trifluorophenyl)magnesium bromide from this compound. Grignard reagents derived from polyhalogenated aromatic systems are powerful intermediates in organic synthesis, enabling the introduction of complex fluorinated aryl moieties in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide details the underlying mechanistic principles, addresses common challenges such as regioselectivity and side reactions, and presents a robust, step-by-step protocol for researchers and drug development professionals. Emphasis is placed on the critical parameters for successful synthesis, including magnesium activation, solvent selection, and reaction control, to ensure high yield and reproducibility.

Scientific Principles & Mechanistic Insights

The Grignard Formation Mechanism

The formation of a Grignard reagent (R-MgX) from an organic halide (R-X) and magnesium metal is a cornerstone of organometallic chemistry.[1][2] The reaction proceeds on the surface of the magnesium metal. While debated, the prevailing mechanism is believed to involve a single-electron transfer (SET) from the magnesium to the organic halide, forming a radical anion which then collapses to form an organic radical and a halide anion. A second electron transfer or radical coupling step with the magnesium surface ultimately yields the organomagnesium species.[3][4]

The overall reaction is: R-X + Mg → R-MgX

Challenges in the Synthesis from this compound

Synthesizing a Grignard reagent from a polyhalogenated substrate like this compound presents specific challenges that must be carefully managed.

-

Regioselectivity: The starting material possesses two carbon-bromine bonds. The formation of the mono-Grignard reagent is favored over the di-Grignard due to the deactivating effect of the first organomagnesium group formed. While C-F bonds are generally stronger and less reactive towards magnesium insertion than C-Br bonds, the strong electron-withdrawing nature of the fluorine atoms can influence the reactivity of the adjacent C-Br bonds.[5][6] Precise control over stoichiometry (a slight excess of the dibromo-substrate relative to magnesium) is crucial to minimize the formation of the di-Grignard species.

-

Side Reactions: The primary side reaction of concern is the Wurtz-type homocoupling, where the newly formed Grignard reagent reacts with unreacted starting material to form a biphenyl derivative.[7][8] This side reaction is minimized by the slow, dropwise addition of the substrate to the magnesium suspension, which keeps the concentration of the organic halide low at all times.

-

Magnesium Passivation: Magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the organic halide.[1][9][10] Activating the magnesium surface to remove this oxide layer is the most critical step for initiating the reaction.

The Role of Solvent and Magnesium Activation

-

Solvent: Ethereal solvents, particularly tetrahydrofuran (THF), are essential for Grignard reagent synthesis.[11] The oxygen lone pairs in THF coordinate to the magnesium center of the Grignard reagent, forming a soluble complex (e.g., RMgX(THF)₂).[12] This solvation not only stabilizes the reagent but also helps to break up the polymeric aggregates that Grignard reagents can form, increasing their reactivity in subsequent steps.[13] THF is often preferred over diethyl ether for less reactive halides due to its higher boiling point, which allows for higher reaction temperatures, and its superior solvating ability.[13][14] Crucially, the solvent must be anhydrous, as Grignard reagents are strong bases that react readily with protic sources like water, which would quench the reagent.[10][15]

-

Magnesium Activation: Successful initiation is paramount. Several methods can be employed to disrupt the MgO layer:[12]

-

Chemical Activation: Small amounts of activating agents are added at the start. Iodine (I₂) is a classic choice, reacting with Mg to form MgI₂.[10][16] 1,2-Dibromoethane is highly effective; it reacts with Mg to produce ethylene gas and MgBr₂, visibly indicating that the magnesium surface is active and ready for the main reaction.[9][10][16]

-

Mechanical Activation: Grinding the magnesium turnings with a mortar and pestle or stirring them vigorously in situ can physically break the oxide layer and expose fresh, reactive metal.[9][17]

-

Experimental Protocol: Synthesis of (5-Bromo-2,3,4-trifluorophenyl)magnesium Bromide

This protocol details the formation of the mono-Grignard reagent. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven- or flame-dried glassware.

Materials and Reagents

| Reagent / Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Notes |

| Magnesium Turnings | 24.31 | 1.21 g | 50.0 | |

| This compound | 289.88 | 13.04 g | 45.0 | Use a ~1.1:1 ratio of Mg to dibromide |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | ~150 mL | - | From a freshly opened bottle or distilled from Na/benzophenone |

| 1,2-Dibromoethane | 187.86 | ~0.2 mL (4-5 drops) | - | As initiator |

| Iodine | 253.81 | 1 small crystal | - | Optional, can be used with 1,2-dibromoethane |

Equipment

-

Three-necked round-bottom flask (250 mL), oven-dried

-

Reflux condenser, oven-dried

-

Pressure-equalizing dropping funnel (125 mL), oven-dried

-

Magnetic stirrer and stir bar

-

Inert gas line (N₂ or Ar) with bubbler

-

Heating mantle

-

Syringes and needles

Experimental Workflow Diagram

Caption: Workflow for the synthesis of (5-Bromo-2,3,4-trifluorophenyl)magnesium bromide.

Step-by-Step Procedure

-

Glassware Preparation: Assemble the three-necked flask with the stir bar, reflux condenser, and dropping funnel. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

-

Reagent Setup: Once cool, remove the dropping funnel and quickly add the magnesium turnings (1.21 g) to the reaction flask. Re-attach the dropping funnel.

-

Initiation: Add ~50 mL of anhydrous THF to the flask to cover the magnesium. In the dropping funnel, dissolve the this compound (13.04 g) in ~100 mL of anhydrous THF.

-

Add approximately 10 mL of the dibromide solution from the dropping funnel to the stirred magnesium suspension.

-

Using a syringe, add 4-5 drops of 1,2-dibromoethane directly to the flask.[18] If desired, a single small crystal of iodine can also be added.

-

Monitoring Initiation: A successful initiation is marked by one or more of the following signs: gentle bubbling from the magnesium surface (ethylene formation), a noticeable exotherm (the flask becomes warm), and the development of a cloudy grey or brownish color in the solution.[10] If the reaction does not start, gently warm the flask with a heating mantle or place it in an ultrasonic bath for a few minutes.[16]

-

Addition of Substrate: Once the reaction has clearly initiated, begin the dropwise addition of the remaining dibromide solution from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is critical to minimize Wurtz coupling.[8] The total addition time should be approximately 60-90 minutes.

-

Completion: After the addition is complete, use the heating mantle to maintain the reaction at a gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted.

-

Final Product: Cool the mixture to room temperature. The resulting dark grey-brown solution is the Grignard reagent, (5-Bromo-2,3,4-trifluorophenyl)magnesium bromide, which can be used directly in the next synthetic step or quantified via titration.

Reaction Pathways and Troubleshooting

Primary Reaction and Side Reaction

Caption: Desired Grignard formation versus the Wurtz coupling side reaction.

Troubleshooting Guide

| Issue | Probable Cause | Suggested Solution |

| Reaction fails to initiate | 1. Wet glassware or solvent.2. Passivated magnesium surface. | 1. Ensure all equipment is rigorously dried and use high-quality anhydrous solvent.[10]2. Add another drop of 1,2-dibromoethane, gently warm, or use an ultrasonic bath. Crush a few turnings of Mg with a dry glass rod.[9][10] |

| Low yield of Grignard reagent | 1. Incomplete reaction.2. Significant Wurtz coupling.3. Accidental quenching. | 1. Extend the reflux time after addition.2. Ensure slow, dropwise addition of the substrate. Maintain gentle reflux, do not overheat.[8]3. Double-check for moisture ingress in the system. |

| Formation of solid precipitate | The Schlenk equilibrium may shift, precipitating MgBr₂. | This is often normal. The Grignard reagent itself remains in solution. Ensure good stirring to maintain a homogenous suspension for subsequent reactions.[12] |

Conclusion

The successful synthesis of (5-Bromo-2,3,4-trifluorophenyl)magnesium bromide hinges on meticulous attention to experimental conditions. The two most critical factors are the complete exclusion of atmospheric moisture and the effective activation of the magnesium metal to initiate the reaction. By following the detailed protocol, including the slow addition of the dibromide substrate to control side reactions, researchers can reliably generate this valuable fluorinated Grignard reagent for use in a wide array of synthetic applications.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Grignard Reagent | Reaction Mechanism of Grignard Reagent [pw.live]

- 3. web.alfredstate.edu [web.alfredstate.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. US7427370B2 - Method for the production of Grignard compounds - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Grignard reagent - Wikipedia [en.wikipedia.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. brainly.in [brainly.in]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. rsc.org [rsc.org]

Synthesis of fluorinated polymers using 1,5-Dibromo-2,3,4-trifluorobenzene.

An Application Guide for the Synthesis and Characterization of Fluorinated Aromatic Polymers from 1,5-Dibromo-2,3,4-trifluorobenzene

Introduction: The Strategic Value of Fluorinated Aromatic Polymers

In the landscape of advanced materials, fluorinated polymers represent a class of materials distinguished by a unique combination of properties.[1] The incorporation of fluorine atoms into a polymer backbone imparts exceptional thermal stability, high chemical resistance, low surface energy, and specific optoelectronic characteristics.[2][3] These attributes make them highly desirable for demanding applications in fields ranging from microelectronics and aerospace to specialty coatings and advanced membrane technology.[4][5][6]

This compound emerges as a pivotal building block for the synthesis of high-performance fluorinated aromatic polymers.[7][8] Its molecular architecture is strategically designed for polymerization: the two bromine atoms at the 1- and 5-positions serve as reactive handles for forming carbon-carbon bonds, while the electron-withdrawing trifluorophenyl core ensures the resulting polymer inherits the advantageous properties associated with fluorination.[2][9] This guide provides detailed protocols and expert insights for the synthesis of fluorinated polymers from this monomer using established transition metal-catalyzed polycondensation reactions.

Synthetic Pathways: From Monomer to Macromolecule

The conversion of this compound into a high-molecular-weight polymer is most effectively achieved through metal-catalyzed cross-coupling reactions. These methods are renowned for their efficiency and functional group tolerance. Below, we detail two primary and robust protocols: Yamamoto-type homocoupling and Suzuki-Miyaura cross-coupling polycondensation.

Method 1: Yamamoto-Type Polycondensation for Poly(2,3,4-trifluorophenylene)

Yamamoto coupling provides a direct route to homopolymers by coupling aryl halides in the presence of a zero-valent nickel catalyst.[10][11] This method is particularly effective for synthesizing poly(2,3,4-trifluorophenylene), a polymer where the fluorinated aromatic units are directly linked.

Causality and Mechanistic Insight: The reaction is driven by a Ni(0) complex, typically generated in situ from a Ni(II) precursor or used directly as a complex like bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]. The catalytic cycle involves the oxidative addition of the C-Br bonds to the Ni(0) center, followed by reductive elimination to form the new aryl-aryl bond and regenerate the Ni(0) catalyst. The choice of ligands, such as 2,2'-bipyridine, is crucial for stabilizing the nickel intermediates and promoting the desired reductive elimination pathway. An inert atmosphere is mandatory as Ni(0) complexes are highly sensitive to oxidation, which would terminate the catalytic cycle.

Objective: To synthesize poly(2,3,4-trifluorophenylene).

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥97% | Commercial | Store in a desiccator. |

| Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] | 98% | Commercial | Highly air-sensitive. Handle in a glovebox. |

| 2,2'-Bipyridine (bpy) | 99% | Commercial | --- |

| 1,5-Cyclooctadiene (COD) | 99% | Commercial | Used as a stabilizing ligand. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial | Dry over molecular sieves before use. |

| Methanol | ACS Grade | Commercial | For precipitation. |

| Hydrochloric Acid (HCl) | 1 M aq. | Commercial | For catalyst removal. |

| Chloroform | HPLC Grade | Commercial | For purification and analysis. |

| Schlenk Flasks and Line | --- | --- | For maintaining an inert atmosphere. |

Step-by-Step Procedure:

-

System Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen or argon. The entire procedure must be conducted under an inert atmosphere using a Schlenk line or in a glovebox.

-

Reagent Setup (in a glovebox): In a 100 mL Schlenk flask, add Ni(COD)₂ (1.25 eq.), 2,2'-bipyridine (1.25 eq.), and 1,5-cyclooctadiene (2 eq.).

-

Solvent Addition: Transfer the flask to a Schlenk line. Add 40 mL of anhydrous DMF via a cannula or syringe. Stir the mixture at room temperature to form the active catalyst complex, which should appear as a deep-colored solution.

-

Monomer Addition: In a separate, dry flask, dissolve this compound (1.0 eq., e.g., 1.0 g) in 10 mL of anhydrous DMF. Transfer this solution to the catalyst mixture via cannula.

-

Polymerization Reaction: Heat the reaction mixture to 80°C and stir vigorously for 48 hours. The viscosity of the solution is expected to increase as the polymer forms.

-

Polymer Precipitation and Isolation: After cooling to room temperature, pour the viscous reaction mixture into 500 mL of methanol with rapid stirring. A fibrous or powdered precipitate should form.

-

Purification:

-

Collect the solid polymer by vacuum filtration.

-

To remove catalyst residues, stir the collected solid in 1 M HCl for 4-6 hours. Filter and wash thoroughly with deionized water until the filtrate is neutral, then wash again with methanol.

-

For further purification, perform a Soxhlet extraction with methanol for 24 hours to remove any remaining low-molecular-weight oligomers.

-

-

Drying: Dry the purified polymer in a vacuum oven at 60°C to a constant weight. The final product should be an off-white or pale-yellow solid.

Caption: Workflow for Yamamoto-type homocoupling polymerization.

Method 2: Suzuki-Miyaura Polycondensation for Copolymers

Suzuki polycondensation is a powerful tool for creating copolymers by reacting an aryl dihalide with an aryl diboronic acid or its ester.[12][13] This approach allows for the rational design of polymer backbones by introducing different comonomers, thereby tuning the final material properties.